molecular formula C22H16N2O3 B2523039 (Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 361159-84-4

(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2523039
CAS RN: 361159-84-4
M. Wt: 356.381
InChI Key: ZPDCDDNXYIKPJL-GYHWCHFESA-N
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Description

“(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer properties . They have been synthesized and evaluated for their potential to inhibit the proliferation of various cancer cell lines .


Synthesis Analysis

Chromone carboxamide derivatives, including “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide”, are typically synthesized by Knoevenagel condensation reaction . In one study, 21 substituted chromone carboxamides were synthesized and evaluated for their potency to inhibit the proliferation of breast, ovarian, and colon cancer cell lines .


Molecular Structure Analysis

The molecular structure of “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” is characterized by the presence of a chromone nucleus and an amide side chain . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has been found to positively impact the cytotoxic activity .

Future Directions

The future directions for the research on “(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide” and similar compounds could involve further optimization of their structure to enhance their cytotoxic and anti-inflammatory activities . Additionally, more comprehensive studies could be conducted to elucidate their exact mechanisms of action and potential applications in cancer therapy .

properties

IUPAC Name

N-acetyl-3-phenyliminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14(25)23-21(26)19-13-18-17-10-6-5-7-15(17)11-12-20(18)27-22(19)24-16-8-3-2-4-9-16/h2-13H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCDDNXYIKPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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